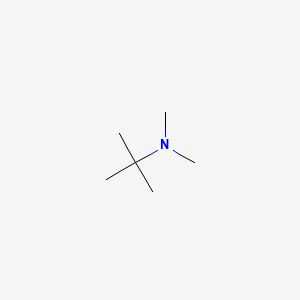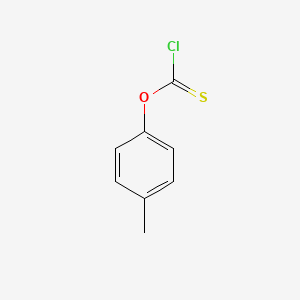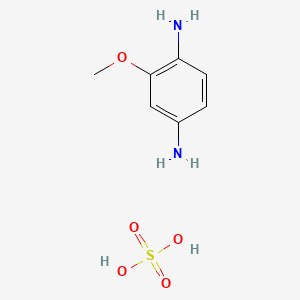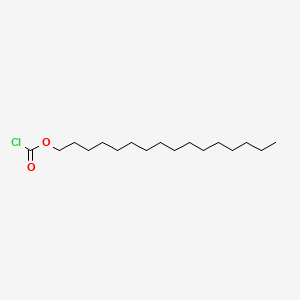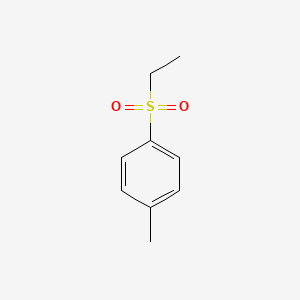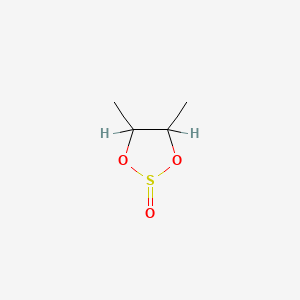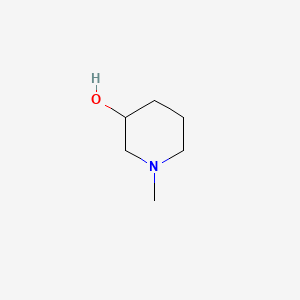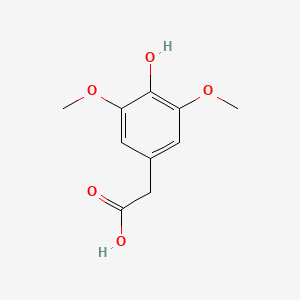
3,5-Dimethoxy-4-hydroxyphenylacetic acid
Vue d'ensemble
Description
3,5-Dimethoxy-4-hydroxyphenylacetic acid is a compound that has been studied for its potential therapeutic effects. It has been shown to possess anti-sickling properties, which could be beneficial in the management of sickle cell disease. This is due to its ability to inhibit the polymerization of hemoglobin S (Hb S), which is a key factor in the pathophysiology of the disease. Additionally, the compound has demonstrated analgesic and anti-inflammatory activities, suggesting its potential use in pain and inflammation management .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, 3,4-dimethoxyphenylacetic acid has been synthesized from 1,2-dimethoxybenzene using a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, with an overall yield of about 64% . Another study reported the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid with an overall yield of 58% . These studies provide insights into the synthetic pathways that could potentially be adapted for the synthesis of 3,5-dimethoxy-4-hydroxyphenylacetic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-dimethoxy-4-hydroxyphenylacetic acid has been investigated using various techniques. For example, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with different co-formers have been characterized using X-ray diffraction, revealing specific synthon motifs and hydrogen bonding interactions . These findings contribute to the understanding of the molecular interactions and crystal packing, which could be relevant for the crystallization and molecular structure analysis of 3,5-dimethoxy-4-hydroxyphenylacetic acid.
Chemical Reactions Analysis
The chemical behavior of compounds structurally related to 3,5-dimethoxy-4-hydroxyphenylacetic acid has been studied. For instance, the electrocatalytic oxidation of 3,4-dihydroxyphenylacetic acid at a modified electrode has been examined, showing high electrocatalytic activity and providing insights into the redox properties of such compounds . Additionally, the phototrigger properties of 3,5-dimethoxy substituents on the p-hydroxyphenacyl chromophore have been explored, extending the absorption range and leading to the release of amino acids upon irradiation . These studies suggest that 3,5-dimethoxy-4-hydroxyphenylacetic acid may also undergo interesting chemical reactions that could be harnessed for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethoxy-4-hydroxyphenylacetic acid can be inferred from studies on related compounds. For example, the assay of homovanillic acid, which shares a similar structure, has been performed using liquid chromatography with electrochemical detection, indicating its electroactive nature and potential for detection in biological samples . The physical properties such as solubility, melting point, and stability can also be deduced from the synthesis and characterization studies of similar compounds . These properties are crucial for the development of pharmaceutical formulations and for understanding the compound's behavior in biological systems.
Applications De Recherche Scientifique
-
Scientific Field: Biochemistry
- Application Summary : Phenolic compounds, including “3,5-Dimethoxy-4-hydroxyphenylacetic acid”, can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the use of enzymes known as phenol hydroxylases .
- Results or Outcomes : The oxidation of these compounds can lead to the production of catechols, which have enhanced antioxidant properties .
-
Scientific Field: Organic Chemistry
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” can be used as a reagent in the acylation of phenols and amines .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these reactions would be acylated phenols and amines .
-
Scientific Field: Botany
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” is a phenolic compound that is found in the leaves of plants . It is a major component of the essential oil from the bark of the cinnamon tree .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the extraction of this compound from plant materials .
- Results or Outcomes : The outcomes of these experiments would be the isolation of this compound from plant materials, which can then be used for further study .
-
Scientific Field: Organic Chemistry
- Application Summary : “(3,5-Dimethoxyphenyl)acetic acid” may be employed in a study to investigate the isolation of phananthrene derivatives from the heartwood of Combretum hereroense .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these reactions would be the isolation of phananthrene derivatives .
-
Scientific Field: Physical Chemistry
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” is a carboxylic acid. Its physical properties like density, freezing point, boiling point and refractive index have been determined .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the measurement of these physical properties using standard laboratory techniques .
- Results or Outcomes : The outcomes of these experiments would be the determination of the physical properties of this compound, which can then be used for further study .
-
Scientific Field: Botany
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” is a phenolic compound that is found in the leaves of plants. It is a major component of the essential oil from the bark of the cinnamon tree .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the extraction of this compound from plant materials .
- Results or Outcomes : The outcomes of these experiments would be the isolation of this compound from plant materials, which can then be used for further study .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBQKSSTFGCRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195961 | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxyphenylacetic acid | |
CAS RN |
4385-56-2 | |
| Record name | 3,5-Dimethoxy-4-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





